3,9-Dioxabicyclo[6.1.0]nonane
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Overview
Description
3,9-Dioxabicyclo[610]nonane is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes two oxygen atoms incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxabicyclo[6.1.0]nonane typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl compounds can lead to the formation of bicyclic structures similar to this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxabicyclo[6.1.0]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups into the bicyclic structure .
Scientific Research Applications
3,9-Dioxabicyclo[6.1.0]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 3,9-Dioxabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as human lactate dehydrogenase, which plays a role in various metabolic pathways . The compound’s structure allows it to bind to these enzymes, altering their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,9-Dioxabicyclo[6.1.0]nonane include:
2,8-Dioxabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring sizes and oxygen placement.
9-Oxabicyclo[3.3.1]nona-2,6-diene: A related compound with a different arrangement of atoms and functional groups.
Uniqueness
What sets this compound apart is its specific bicyclic structure with oxygen atoms at the 3 and 9 positions.
Properties
CAS No. |
543673-17-2 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3,9-dioxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C7H12O2/c1-2-4-8-5-7-6(3-1)9-7/h6-7H,1-5H2 |
InChI Key |
KBIVFPSKZCITMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCC2C(C1)O2 |
Origin of Product |
United States |
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